

# An In-depth Technical Guide to 3-Hydroxybutanamide: Chemical and Physical Properties

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## Compound of Interest

Compound Name: 3-Hydroxybutanamide

Cat. No.: B1209564

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-hydroxybutanamide**, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for the parent compound, this guide also includes information on closely related derivatives and the broader class of N-hydroxybutanamides to provide a more complete picture for research and development purposes.

## Chemical Properties and Identification

**3-Hydroxybutanamide** is a simple, chiral molecule containing both a hydroxyl and an amide functional group. Its structure lends itself to a variety of chemical modifications, making it a versatile building block in organic synthesis.

Identifier	Value	Source
Molecular Formula	C4H9NO2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	103.12 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	24311-45-3 (for racemic mixture)	<a href="#">[1]</a>
Stereoisomers	(3S)-3-hydroxybutanamide, (3R)-3-hydroxybutanamide	

## Physicochemical Properties

Experimental data on the physical properties of **3-hydroxybutanamide** are not readily available in the surveyed literature. However, predicted values from computational models can provide useful estimates for research purposes.

Property	Predicted Value	Source
XLogP3	-1.2	
Topological Polar Surface Area	66.4 Å <sup>2</sup>	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	2	

Note: These values are computationally predicted and have not been experimentally verified.

## Spectroscopic Data

While specific spectra for the parent **3-hydroxybutanamide** are not widely published, data for closely related compounds can offer insights into expected spectral characteristics. For instance, the infrared spectrum of a hydroxy-amide would be expected to show characteristic absorptions for O-H, N-H, and C=O stretching vibrations.

## Synthesis and Experimental Protocols

A general and cost-effective method for the synthesis of N-hydroxybutanamide derivatives involves the ring opening of N-substituted succinimides.[3] This approach is highlighted as a viable route for producing a variety of structurally diverse N-hydroxybutanamides with potential biological activities.

## General Experimental Workflow for the Synthesis of N-Hydroxybutanamide Derivatives

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## References

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